Home > Products > Screening Compounds P140237 > H-Ser-Arg-Leu-Ser-Lys-Val-Ala-Pro-Val-Ile-Lys-Ala-Arg-Met-Met-Glu-Tyr-Gly-Thr-Thr-OH
H-Ser-Arg-Leu-Ser-Lys-Val-Ala-Pro-Val-Ile-Lys-Ala-Arg-Met-Met-Glu-Tyr-Gly-Thr-Thr-OH -

H-Ser-Arg-Leu-Ser-Lys-Val-Ala-Pro-Val-Ile-Lys-Ala-Arg-Met-Met-Glu-Tyr-Gly-Thr-Thr-OH

Catalog Number: EVT-12505682
CAS Number:
Molecular Formula: C97H168N28O28S2
Molecular Weight: 2238.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound H-Ser-Arg-Leu-Ser-Lys-Val-Ala-Pro-Val-Ile-Lys-Ala-Arg-Met-Met-Glu-Tyr-Gly-Thr-Thr-OH is a peptide consisting of a sequence of twenty amino acids. This compound is significant in various biochemical applications, particularly in the study of protein interactions, enzyme activity, and therapeutic developments. The peptide's structure and properties are influenced by the specific arrangement of its constituent amino acids, which play critical roles in its biological functions.

Source

This peptide can be synthesized through various methods, including solid-phase peptide synthesis and liquid-phase synthesis. The choice of synthesis method often depends on the desired purity, yield, and specific modifications required for the peptide.

Classification

This compound is classified as a synthetic peptide, which is a type of biomolecule composed of amino acids linked by peptide bonds. Peptides like this one are essential in biological processes and are often used in research to mimic natural proteins or to study specific biological functions.

Synthesis Analysis

Methods

The synthesis of H-Ser-Arg-Leu-Ser-Lys-Val-Ala-Pro-Val-Ile-Lys-Ala-Arg-Met-Met-Glu-Tyr-Gly-Thr-Thr-OH can be achieved through:

  1. Solid-Phase Peptide Synthesis (SPPS): This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The t-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) strategies are commonly employed for protecting the amino groups during synthesis .
  2. Liquid-Phase Synthesis: This method allows for the synthesis of peptides in solution, which can be advantageous for certain modifications or when synthesizing longer peptides .

Technical Details

In SPPS, each amino acid is added after deprotecting the previous one, followed by coupling with an activated form of the next amino acid. The final product is cleaved from the resin and purified, typically using high-performance liquid chromatography (HPLC).

Molecular Structure Analysis

Structure

Data

The molecular weight of this peptide is approximately 2,300 Da, and it has multiple functional groups that can participate in hydrogen bonding and ionic interactions, crucial for its biological activity.

Chemical Reactions Analysis

Reactions

Peptides like H-Ser-Arg-Leu-Ser-Lys-Val-Ala-Pro-Val-Ile-Lys-Ala-Arg-Met-Met-Glu-Tyr-Gly-Thr-Thr-OH can undergo various chemical reactions:

  1. Hydrolysis: Peptides can be hydrolyzed into their constituent amino acids under acidic or basic conditions.
  2. Oxidation: Certain amino acids within the peptide may undergo oxidation reactions, affecting their functional groups.
  3. Cyclization: Depending on the sequence and conditions, some peptides can form cyclic structures that may enhance stability or activity.

Technical Details

The stability and reactivity of this peptide can be influenced by environmental factors such as pH, temperature, and the presence of catalysts or enzymes.

Mechanism of Action

Process

The mechanism of action for peptides like H-Ser-Arg-Leu-Ser-Lys-Val-Ala-Pro-Val-Ile-Lys-Ala-Arg-Met-Met-Glu-Tyr-Gly-Thr-Thr-OH typically involves binding to specific receptors or enzymes in biological systems. This binding can trigger various physiological responses depending on the peptide's structure and sequence.

Data

Research indicates that peptides with positively charged residues (like Arginine and Lysine) often interact more effectively with negatively charged cellular components or receptors, enhancing their biological activity.

Physical and Chemical Properties Analysis

Physical Properties

  1. Solubility: This peptide is likely soluble in polar solvents such as water due to its hydrophilic amino acids.
  2. Stability: Peptides can be sensitive to temperature and pH changes; thus, storage conditions should be optimized to maintain stability.

Chemical Properties

  1. pKa Values: The pKa values of the ionizable side chains (like those of Lysine and Arginine) will influence the charge state at different pH levels.
  2. Melting Point: Specific melting point data may vary based on purity but generally reflects the stability of the peptide bond structure.
Applications

Scientific Uses

  1. Research: This peptide can be utilized in studies investigating protein-protein interactions, enzymatic activity modulation, and receptor binding assays.
  2. Therapeutics: Due to its potential biological activity, it may serve as a lead compound in drug development targeting specific diseases or conditions.
  3. Diagnostics: Peptides like this one are often employed in diagnostic assays to detect biomolecular interactions or disease markers.

Properties

Product Name

H-Ser-Arg-Leu-Ser-Lys-Val-Ala-Pro-Val-Ile-Lys-Ala-Arg-Met-Met-Glu-Tyr-Gly-Thr-Thr-OH

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[2-[[(2S,3R)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C97H168N28O28S2

Molecular Weight

2238.7 g/mol

InChI

InChI=1S/C97H168N28O28S2/c1-15-51(8)74(123-91(148)73(50(6)7)122-89(146)69-27-22-40-125(69)94(151)53(10)109-90(147)72(49(4)5)121-86(143)60(24-17-19-37-99)112-88(145)68(47-127)119-87(144)66(43-48(2)3)117-82(139)62(26-21-39-106-97(103)104)111-78(135)58(100)46-126)92(149)116-59(23-16-18-36-98)80(137)108-52(9)77(134)110-61(25-20-38-105-96(101)102)81(138)114-65(35-42-155-14)85(142)115-64(34-41-154-13)84(141)113-63(32-33-71(132)133)83(140)118-67(44-56-28-30-57(130)31-29-56)79(136)107-45-70(131)120-75(54(11)128)93(150)124-76(55(12)129)95(152)153/h28-31,48-55,58-69,72-76,126-130H,15-27,32-47,98-100H2,1-14H3,(H,107,136)(H,108,137)(H,109,147)(H,110,134)(H,111,135)(H,112,145)(H,113,141)(H,114,138)(H,115,142)(H,116,149)(H,117,139)(H,118,140)(H,119,144)(H,120,131)(H,121,143)(H,122,146)(H,123,148)(H,124,150)(H,132,133)(H,152,153)(H4,101,102,105)(H4,103,104,106)/t51-,52-,53-,54+,55+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,72-,73-,74-,75-,76-/m0/s1

InChI Key

ZYTDAUMVRZWQAV-QIWUVYCYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.